molecular formula C21H18 B3334200 1-(Diphenylmethyl)-4-vinylbenzene CAS No. 47128-23-4

1-(Diphenylmethyl)-4-vinylbenzene

Cat. No.: B3334200
CAS No.: 47128-23-4
M. Wt: 270.4 g/mol
InChI Key: ZBOGEEDESQCKBM-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-vinylbenzene is an organic compound that features a vinyl group attached to a benzene ring, which is further substituted with a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Diphenylmethyl)-4-vinylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with benzyl chloride in the presence of a Lewis acid such as aluminum chloride . Another method includes the Grignard reaction between phenylmagnesium bromide and benzaldehyde, followed by a vinylation step .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(Diphenylmethyl)-4-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-vinylbenzene involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, while the diphenylmethyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and stability in different environments .

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: Similar structure but lacks the vinyl group.

    Triphenylmethane: Contains an additional phenyl group compared to 1-(Diphenylmethyl)-4-vinylbenzene.

    Tetraphenylmethane: Features four phenyl groups attached to a central carbon atom.

Uniqueness

This compound is unique due to the presence of both a vinyl group and a diphenylmethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

1-benzhydryl-4-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16,21H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOGEEDESQCKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611659
Record name 1,1'-[(4-Ethenylphenyl)methylene]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47128-23-4
Record name 1,1'-[(4-Ethenylphenyl)methylene]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BENZHYDRYLSTYRENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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